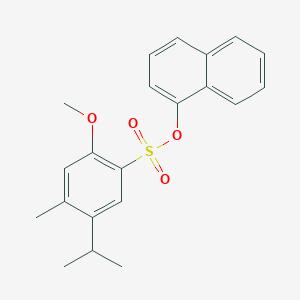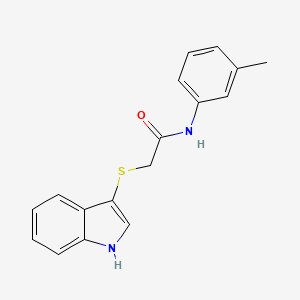
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a naphthalene ring fused with a benzene ring, which is further substituted with methoxy, methyl, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable benzene derivative followed by the introduction of the naphthalene moiety. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps may involve Friedel-Crafts alkylation or acylation to introduce the desired substituents on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing by-products and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonate groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong ionic interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups, showing distinct chemical and biological properties.
Naphthalene-1-sulfonic acid: A simpler sulfonate compound with fewer substituents, used in different industrial applications.
Uniqueness
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy, methyl, and isopropyl groups enhances its solubility and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
naphthalen-1-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-14(2)18-13-21(20(24-4)12-15(18)3)26(22,23)25-19-11-7-9-16-8-5-6-10-17(16)19/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNLQVOWKQLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)



![6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2439308.png)
![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)

